molecular formula C19H17ClN2O2S B2745965 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide CAS No. 895778-93-5

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide

Cat. No.: B2745965
CAS No.: 895778-93-5
M. Wt: 372.87
InChI Key: XOFYUFGNERPKOL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide is a complex organic compound characterized by its thiazole and benzamide functional groups. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Mechanism of Action

Target of Action

The primary target of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The dopamine D4 receptors are known to be involved in various behavioral processes, including voluntary movement and reward.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Biochemical Pathways

dopaminergic signaling pathways . Dopaminergic signaling is crucial for many brain functions, including motor control, reward, and reinforcement, and the regulation of mood .

Pharmacokinetics

It is noted that the compound issoluble in DMSO but insoluble in water . This could impact its absorption and distribution in the body, potentially requiring a suitable delivery system to ensure bioavailability.

Result of Action

As a ligand for the d4 dopamine receptor, it can be inferred that it may modulate the activity of this receptor, thereby influencing dopaminergic signaling and associated physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the benzamide moiety. Key reaction conditions include the use of strong bases or acids, and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in creating pharmaceuticals and agrochemicals.

Biology: Biologically, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it valuable in the development of new treatments.

Medicine: In medicine, this compound is being explored for its therapeutic properties. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

  • Benzamide derivatives: These compounds contain the benzamide moiety and are used in various pharmaceutical applications.

Uniqueness: N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide stands out due to its unique combination of functional groups, which contribute to its diverse biological and chemical properties.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-17-8-4-13(5-9-17)18(23)21-11-10-16-12-25-19(22-16)14-2-6-15(20)7-3-14/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYUFGNERPKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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